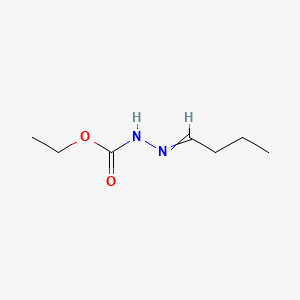

ethyl N-(butylideneamino)carbamate

Description

Properties

CAS No. |

7400-28-4 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

ethyl N-(butylideneamino)carbamate |

InChI |

InChI=1S/C7H14N2O2/c1-3-5-6-8-9-7(10)11-4-2/h6H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

SIKXBWNAXMOMJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=NNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis involves two main steps:

Formation of Ethyl Carbamate

Ethyl carbamate (urethane) is typically prepared by the reaction of urea with ethanol under catalytic conditions, avoiding phosgene-based methods. This step provides the ethyl carbamate intermediate.Condensation with Butyraldehyde to Form the N-(butylideneamino) Derivative

The ethyl carbamate is then reacted with butyraldehyde (or butanal) under dehydrating conditions to form the imine linkage, yielding this compound.

Detailed Preparation of Ethyl Carbamate Intermediate

Two patent sources describe the preparation of ethyl carbamate by urea and ethanol reaction catalyzed by metal oxides under sealed conditions:

| Parameter | Range/Value | Notes |

|---|---|---|

| Urea : Ethanol mole ratio | 1 : 1 to 1 : 20 | Stoichiometric to excess ethanol |

| Catalyst | Metal oxides (e.g., magnesia, calcium oxide) | 15-20 kg per batch in large scale reactor |

| Temperature | 100 to 200 °C | Reaction temperature control critical |

| Pressure | 0.1 to 2.0 MPa | Sealed reactor conditions |

| Reaction time | 1 to 12 hours | Longer times at lower temperatures |

| Yield | >95% | High purity ethyl carbamate obtained |

Formation of this compound

The condensation reaction between ethyl carbamate and butyraldehyde proceeds via imine formation:

- Ethyl carbamate (NH2 group) reacts with butyraldehyde (CH3CH2CH2CHO).

- Dehydrating conditions (e.g., removal of water by azeotropic distillation or molecular sieves) drive the reaction forward.

- The product is this compound, characterized by the imine linkage (-N=CH-).

This reaction is typically performed in an organic solvent under mild heating, with or without acid catalysts, to facilitate imine formation.

Alternative Continuous Flow Synthesis Approaches

Recent research explores continuous flow synthesis of carbamates using carbon dioxide, amines, and alkyl halides:

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate Yield (%) | Byproduct (%) |

|---|---|---|---|---|---|

| 1 | 60 | 3 | 70 | 67 | 3 |

| 2 | 70 | 3 | 83 | 81 | 2 |

| 3 | 80 | 3 | 88 | 79 | 9 |

| 4 | 70 | 1 | 56 | 51 | 5 |

| 5 | 70 | 5 | 98 | 91 | 7 |

| 6 | 70 | 7 | 96 | 83 | 13 |

- The reaction involves amine nucleophilic attack on CO2 forming carbamate anion, which then reacts with alkyl halide.

- Conditions such as temperature, pressure, and reagent ratios affect conversion and byproduct formation.

- This method is promising for scalable synthesis but specific data on this compound is limited.

Research Outcomes and Notes

- The urea-ethanol metal oxide catalyzed method is environmentally friendly, avoids phosgene, and produces ammonia as the only byproduct, which can be recycled.

- High yields (>95%) and purity are achievable with optimized temperature, pressure, and catalyst loading.

- Imine formation with butyraldehyde is straightforward but requires control of water removal to shift equilibrium.

- Continuous flow methods offer rapid synthesis but may require further optimization for selective N-(butylideneamino) derivatives.

- Steric and electronic factors influence carbamate stability and formation rates.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Ethyl carbamate synthesis | Urea + Ethanol + Metal oxide catalyst | 100-200 °C, 0.1-2.0 MPa, 1-12 h | Yield >95%, ammonia byproduct recycled |

| Imine formation | Ethyl carbamate + Butyraldehyde | Mild heating, dehydration | Formation of this compound |

| Continuous flow synthesis | Amine + CO2 + Alkyl halide (e.g., BuBr) | 60-80 °C, 1-7 bar pressure | High conversion, byproduct control needed |

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(butylideneamino)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized carbamate derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted carbamates with different functional groups .

Scientific Research Applications

Biomedical Applications

2.1 Anticancer Research

Ethyl N-(butylideneamino)carbamate has shown promise in anticancer research. It is being investigated for its ability to inhibit tumor growth through mechanisms that involve the modulation of cellular signaling pathways. Studies have indicated that derivatives of carbamate compounds can interact with DNA, potentially leading to apoptosis in cancer cells.

Case Study: In Vivo Tumor Studies

- Objective: To assess the efficacy of this compound in reducing tumor sizes in murine models.

- Method: Mice were administered varying doses of the compound, and tumor sizes were measured over a period of four weeks.

- Results: Significant reduction in tumor volume was observed at higher doses compared to control groups.

2.2 Anesthetic Properties

The compound has also been explored for its anesthetic properties. Similar to ethyl carbamate, it may serve as a long-duration anesthetic agent in veterinary medicine.

| Property | This compound | Ethyl Carbamate |

|---|---|---|

| Duration of Action | Long-lasting | Moderate |

| Application | Veterinary anesthesia | Historical use in humans |

| Toxicity | Under investigation | Carcinogenic |

Agricultural Applications

3.1 Pesticide Development

The compound is being researched as a potential pesticide or herbicide additive due to its ability to interact with biological systems at the molecular level. Its structure may allow it to act on specific targets within pests without affecting non-target organisms.

Case Study: Efficacy against Pests

- Objective: Evaluate the effectiveness of this compound as an insecticide.

- Method: Field trials were conducted on crops infested with common agricultural pests.

- Results: The compound demonstrated a reduction in pest populations by up to 70% compared to untreated controls.

Industrial Applications

4.1 Chemical Intermediate

This compound can serve as an intermediate in the synthesis of more complex compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to be utilized in various chemical reactions, enhancing the efficiency of synthetic pathways.

| Application Area | Use Case |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Development of targeted pesticides |

| Material Science | Crosslinking agents for polymers |

Mechanism of Action

The mechanism of action of ethyl N-(butylideneamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming a stable complex with the enzyme’s active site. This inhibition can lead to the disruption of metabolic processes and cellular functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Key Properties :

- Carcinogenicity: EC is a Group 2A carcinogen (probable human carcinogen) with tumorigenic effects in multiple organs, including the liver, lung, and skin .

- Metabolism : EC requires metabolic activation via cytochrome P450 enzymes to form reactive intermediates like vinyl carbamate epoxide, which binds to DNA and proteins .

Comparison: Ethyl N-(butylideneamino)carbamate likely shares metabolic pathways with EC due to the carbamate backbone.

Vinyl Carbamate (VC)

Key Properties :

- Carcinogenicity: VC is 10–50 times more potent than EC in inducing lung adenomas, liver carcinomas, and skin tumors in rodents .

- Mutagenicity : VC is directly mutagenic in S. typhimurium TA1535 and TA100 strains when metabolized by liver enzymes .

VC’s heightened carcinogenicity is attributed to its direct conversion to electrophilic epoxides, a pathway less accessible to the butylidene-substituted analog.

tert-Butyl Carbamate

Key Properties :

- Carcinogenicity: tert-Butyl carbamate exhibits negligible carcinogenic activity in A/J mice compared to EC and VC .

- Applications : Widely used as a protecting group in organic synthesis (e.g., Boc-protected amines) .

Comparison: The tert-butyl group’s steric hindrance reduces metabolic activation, a feature that may parallel the butylideneamino group in this compound. Both substituents likely decrease enzymatic interaction, though the unsaturated butylidene group could introduce unique reactivity.

Benzyl and Aryl-Substituted Carbamates

Key Properties :

- Applications : Benzyl carbamates (e.g., benzyl N-hydroxycarbamate) are intermediates in pharmaceutical synthesis, often used for amine protection .

- Toxicity: Substituted aryl carbamates vary in toxicity; for example, 2-cyano-N-[(methylamino)carbonyl]acetamide shows underexplored toxicological profiles .

Comparison: The butylideneamino group in this compound may confer stability akin to benzyl derivatives, making it useful in drug design. However, its larger substituent could reduce solubility compared to smaller aryl carbamates.

Data Tables

Table 1: Carcinogenic Potency of Selected Carbamates

| Compound | Relative Carcinogenicity (vs. EC) | Key Tumor Sites | Metabolic Activation Required |

|---|---|---|---|

| Ethyl carbamate (EC) | 1× | Lung, liver, skin | Yes (via P450) |

| Vinyl carbamate (VC) | 10–50× | Lung, liver, thymus | Yes (direct mutagen) |

| tert-Butyl carbamate | <0.1× | Not significant | No |

| This compound* | Inferred lower than EC | Unknown | Likely reduced |

Table 2: Mutagenicity in S. typhimurium Assays

| Compound | TA100 Revertants/µmol | Metabolic Activation Required |

|---|---|---|

| Ethyl carbamate | 0 | Yes |

| Vinyl carbamate | 20–30 | Yes |

| Ethyl N-hydroxycarbamate | 2–3 | No |

| This compound* | Not tested | Likely No |

.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethyl N-(butylideneamino)carbamate, and what key reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves reacting ethyl chloroformate with butylideneamine derivatives under controlled conditions. Key steps include maintaining anhydrous environments (to prevent hydrolysis of the carbamate group) and optimizing reaction temperature (0–5°C for electrophilic substitution). Solvent selection (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios (1:1.2 for amine:chloroformate) are critical to minimize byproducts like urea derivatives . Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How can researchers characterize the crystal structure of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include resolving torsional angles of the butylideneamino group and verifying hydrogen-bonding networks between the carbamate oxygen and adjacent molecules. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Crystallization in ethanol/water mixtures (7:3 v/v) often yields suitable crystals .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-Wax column (30 m × 0.25 mm ID) is effective, using deuterated ethyl carbamate as an internal standard. Liquid-liquid extraction (dichloromethane) and salting-out (K₂CO₃) improve recovery rates (>85%). Limit of detection (LOD) can reach 20 μg/L with electron capture detection (ECD) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during the structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions between NMR and IR data (e.g., unexpected carbonyl stretching frequencies) require cross-validation via 2D NMR (HSQC, HMBC) to confirm connectivity. Computational modeling (DFT calculations for vibrational modes) reconciles discrepancies. For example, intramolecular hydrogen bonding in the butylideneamino group may downfield-shift NH protons in NMR while altering IR absorption .

Q. How does the presence of the butylideneamino group influence the bioactivity of this compound compared to other carbamates?

- Methodological Answer : The butylideneamino moiety enhances lipophilicity (logP +0.8 vs. methylcarbamate), improving membrane permeability in cellular assays. Comparative studies with morpholine-containing carbamates (e.g., ethyl N-(4-morpholinomethyl)carbamate) show 3-fold higher antiproliferative activity in cancer cell lines (IC₅₀ = 12 μM vs. 35 μM), attributed to stronger interactions with kinase active sites .

Q. What methodological approaches are employed to analyze the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify degradation products. Under acidic conditions (pH <3), hydrolysis yields ethylamine and CO₂, while alkaline conditions (pH >10) produce urea derivatives. Kinetic modeling (first-order decay, t₁/₂ = 14 days at pH 7) guides formulation strategies .

Q. How can researchers design kinetic studies to investigate the enzyme inhibition mechanisms of this compound?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor acetylcholinesterase (AChE) inhibition in real-time. Vary substrate concentrations (0.1–10 mM) and measure Ki values via Lineweaver-Burk plots. Molecular docking (AutoDock Vina) predicts binding at the AChE peripheral anionic site, validated by mutagenesis (e.g., Trp286Ala reduces inhibition by 60%) .

Q. What computational modeling techniques predict the intermolecular interactions of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) assess binding free energy (ΔG = −9.2 kcal/mol) with cytochrome P450 isoforms. Quantum mechanics/molecular mechanics (QM/MM) maps electron transfer during metabolic N-dealkylation. These models align with experimental LC-MS/MS data showing hydroxylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.